molecular formula C13H16O2 B13684169 Benzyl 1-Methylcyclobutanecarboxylate

Benzyl 1-Methylcyclobutanecarboxylate

Cat. No.: B13684169
M. Wt: 204.26 g/mol
InChI Key: AGOMMHNFCJBJSW-UHFFFAOYSA-N
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Description

Benzyl 1-Methylcyclobutanecarboxylate is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclobutanecarboxylate, where a benzyl group is attached to the carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-Methylcyclobutanecarboxylate typically involves the esterification of 1-methylcyclobutanecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-Methylcyclobutanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides, cyanides, and amines.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 1-Methylcyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of Benzyl 1-Methylcyclobutanecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Benzoate: Similar in structure but with a benzoate group instead of a cyclobutanecarboxylate group.

    Benzyl Alcohol: Lacks the ester functionality present in Benzyl 1-Methylcyclobutanecarboxylate.

    Methyl Cyclobutanecarboxylate: Similar but without the benzyl group.

Uniqueness

This compound is unique due to the presence of both a benzyl group and a cyclobutanecarboxylate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .

Biological Activity

Benzyl 1-methylcyclobutanecarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a benzyl group and a carboxylate moiety. This specific configuration contributes to its distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methyl group on the cyclobutane ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may act as a substrate for specific enzymes, leading to the formation of active metabolites. Key mechanisms include:

  • Ester Hydrolysis : The ester bond in the compound can be hydrolyzed by esterases, releasing free acids and alcohols that may exhibit their own biological activities.
  • Oxidation and Reduction Reactions : These reactions can modify the compound's structure, enhancing or altering its biological effects.
  • Receptor Modulation : It may interact with specific receptors or enzymes, influencing signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. This could be due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
  • Anticancer Potential : Some derivatives have shown promise in preclinical models for their ability to inhibit cancer cell growth through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of this compound derivatives, researchers tested various formulations against strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications as antimicrobial agents.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of this compound in human cancer cell lines. The study demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, accompanied by increased markers of apoptosis. These findings support further investigation into the compound's mechanism and potential use in cancer therapy.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme interaction, receptor modulation
Ethyl 1-MethylcyclobutanecarboxylateModerate antimicrobialEster hydrolysis
Methyl 1-MethylcyclobutanecarboxylateLimited anticancerCell cycle modulation

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

benzyl 1-methylcyclobutane-1-carboxylate

InChI

InChI=1S/C13H16O2/c1-13(8-5-9-13)12(14)15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

AGOMMHNFCJBJSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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